2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3,5-dimethylthiophene with formamide under acidic conditions to form the desired thienopyrimidinone structure . Another method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl substitutions at positions 2, 5, and 6.
Pyrido[4,3-d]pyrimidine: Contains a pyridine ring instead of a thiophene ring.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Contains additional hydrogenated benzene rings fused to the thienopyrimidine core.
Uniqueness
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXPYXOJCRCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-45-8 |
Source
|
Record name | 18593-45-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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